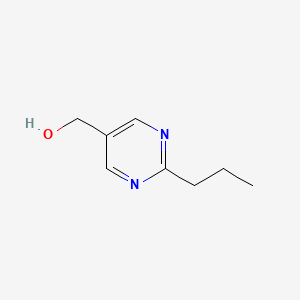

(2-Propylpyrimidin-5-yl)methanol

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Synthesis

The pyrimidine ring system, a diazine composed of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is of immense importance in the field of chemical synthesis. Its derivatives are integral components of nucleic acids (uracil, thymine, and cytosine), playing a crucial role in the chemistry of life. Beyond their biological significance, pyrimidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. nih.gov The versatile nature of the pyrimidine core allows for functionalization at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities. nih.gov

In recent years, the development of novel synthetic methodologies for the construction and modification of pyrimidine-based molecules has been a major focus of research. These efforts have led to the discovery of pyrimidine derivatives with a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, and antimicrobial properties. The ability to introduce diverse substituents onto the pyrimidine ring makes it an attractive scaffold for the generation of compound libraries in drug discovery programs. nih.gov

Structural Characteristics and Chemical Context of (2-Propylpyrimidin-5-yl)methanol (B6271663)

(2-Propylpyrimidin-5-yl)methanol is a derivative of pyrimidine that features a propyl group at the C2 position and a hydroxymethyl group at the C5 position. This specific arrangement of substituents provides a valuable platform for a variety of chemical transformations. The propyl group, a simple alkyl chain, can influence the molecule's lipophilicity and steric profile. The hydroxymethyl group, a primary alcohol, serves as a versatile functional handle for a range of synthetic modifications, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

While specific experimental data for (2-Propylpyrimidin-5-yl)methanol is not extensively available in the public domain, its properties can be inferred from related structures and general principles of organic chemistry. The presence of the pyrimidine core suggests that the compound will exhibit characteristic UV absorption and NMR signals associated with the aromatic ring protons. The infrared spectrum would be expected to show a broad O-H stretching band for the alcohol, along with C-H stretching and C=N and C=C stretching vibrations from the propyl group and the pyrimidine ring, respectively.

The synthesis of (2-Propylpyrimidin-5-yl)methanol is not explicitly detailed in readily available literature. However, a plausible synthetic route can be envisioned based on established methods for pyrimidine synthesis. One such approach could involve the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with an amidine, in this case, butyramidine. A patent for the preparation of the related compound, 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine, describes the reaction of butyramidine with α-methoxymethyl-β-methoxyacrylonitrile. google.com A similar strategy, potentially starting from a different substituted three-carbon synthon, could be adapted to yield (2-Propylpyrimidin-5-yl)methanol.

The table below summarizes the key structural and identifying information for (2-Propylpyrimidin-5-yl)methanol.

| Property | Value |

| IUPAC Name | (2-Propylpyrimidin-5-yl)methanol |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Canonical SMILES | CCCc1cc(cncn1)CO |

| InChI Key | Not available |

Due to the limited availability of direct research on (2-Propylpyrimidin-5-yl)methanol, its specific applications are not well-documented. However, based on the reactivity of its functional groups and the known importance of the pyrimidine scaffold, it can be postulated that this compound would be a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The hydroxymethyl group, in particular, allows for its incorporation into larger molecular frameworks through various coupling reactions.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(2-propylpyrimidin-5-yl)methanol |

InChI |

InChI=1S/C8H12N2O/c1-2-3-8-9-4-7(6-11)5-10-8/h4-5,11H,2-3,6H2,1H3 |

InChI Key |

OBNCYCGZVPBYHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=C(C=N1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propylpyrimidin 5 Yl Methanol and Its Precursors

Development of Novel Synthetic Routes to Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, driving continuous innovation in synthetic methodologies. Modern approaches prioritize efficiency, diversity, and regiocontrol, leading to the development of sophisticated strategies for assembling and functionalizing this essential heterocycle.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, valued for their ability to construct complex molecules in a single step from three or more starting materials, thereby enhancing efficiency and reducing waste. In pyrimidine synthesis, MCRs allow for the rapid generation of diverse derivatives from simple building blocks.

A notable sustainable MCR involves an iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. This process proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating hydrogen and water. The use of specific PN5P–Ir–pincer complexes as catalysts has proven highly efficient, producing a library of 38 different pyrimidines in yields up to 93%. A key advantage of this protocol is its high regioselectivity, enabling the synthesis of unsymmetrically substituted pyrimidines.

Another efficient MCR is the Biginelli reaction, which classically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. This reaction provides direct access to 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are versatile intermediates for further elaboration into fully aromatic pyrimidines. mdpi.com

Table 1: Examples of Multicomponent Reaction Strategies for Pyrimidine Synthesis

| Reaction Name | Reactants | Catalyst | Key Features |

|---|---|---|---|

| Iridium-Catalyzed Alcohol Condensation | Amidine, Alcohols (up to 3) | PN5P–Ir–pincer complex | High regioselectivity, sustainable, forms C-C and C-N bonds. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid (e.g., TMSCl) | Forms dihydropyrimidinone/thione scaffold, versatile. mdpi.com |

Annulation and Cyclocondensation Approaches

Annulation and cyclocondensation reactions represent fundamental strategies for constructing the pyrimidine ring by forming two new bonds in a cyclic manner. These methods typically involve the reaction of a C-C-C dielectrophile with an N-C-N dinucleophile (an amidine).

A common and effective approach is the reaction of amidines with α,β-unsaturated carbonyl compounds. For instance, a [3+3] annulation between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride, catalyzed by choline (B1196258) hydroxide, provides an excellent yield of substituted pyrimidines under green conditions. Similarly, copper-catalyzed [3+3] annulation of amidines with saturated ketones can proceed via a cascade of oxidative dehydrogenation, annulation, and aromatization to yield structurally important pyrimidines.

Another versatile cyclocondensation method involves the reaction of amidines with 1,3-dicarbonyl compounds or their synthetic equivalents. For example, substituted 4-pyrimidinols can be formed through the ultrasound-promoted cyclocondensation of β-keto esters and amidines. These pyrimidinols can then be further functionalized, for instance, through tosylation and subsequent Suzuki-Miyaura cross-coupling to yield 4-arylpyrimidines.

Regioselective Functionalization of Pyrimidine Rings

The precise introduction of substituents at specific positions of the pyrimidine ring is crucial for tailoring its chemical and biological properties. Regioselective functionalization can be achieved through various methods, including directed metalation and substitution reactions on pre-functionalized rings.

A powerful technique involves the use of hindered magnesium bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide). Through successive and selective magnesiation, it is possible to functionalize all positions of the pyrimidine ring in a controlled manner. For instance, starting with 2-chloropyrimidine, treatment with TMPMgCl·LiCl can direct functionalization to the C4 position. Subsequent reactions can then target the C6 and C5 positions by carefully choosing the reaction conditions and reagents.

For non-substituted pyrimidines, which lack directing groups, regioselective zincation using TMPZnCl·LiCl has proven effective for controlled functionalization at the C2 position. The resulting zincated pyrimidine can then be trapped with various electrophiles, such as through iodolysis or palladium-catalyzed cross-coupling reactions, to introduce a wide range of substituents with high regioselectivity.

Established Synthetic Pathways for (2-Propylpyrimidin-5-yl)methanol (B6271663)

While novel methods provide broad access to pyrimidine derivatives, the synthesis of a specific target like (2-Propylpyrimidin-5-yl)methanol often relies on established, high-yielding transformations of key precursors. A logical and documented approach involves the initial construction of a 2-propylpyrimidine (B1626694) ring bearing a functional group at the C5 position, which is then converted to the required hydroxymethyl group.

Nucleophilic Substitution Reactions in Pyrimidine Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of various functional groups. The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions, especially when a good leaving group (such as a halogen) is present.

While direct nucleophilic substitution at the C5 position is less common, SNAr plays a critical role in building precursors. For example, 2,4-dichloropyrimidines are common starting materials where the chlorine atoms can be sequentially replaced by different nucleophiles. The greater reactivity of the C4 position typically allows for selective substitution, followed by reaction at the C2 position. This allows for the installation of the desired 2-propyl group (or a precursor) while setting the stage for subsequent C5 functionalization. Furthermore, functional groups introduced via SNAr, such as a 2-alkylthio group, can be readily displaced by other nucleophiles or participate in palladium-mediated cross-coupling reactions, offering a versatile entry point to various 2-substituted pyrimidines. sci-hub.se

Specific Precursor Transformations Leading to the Compound

A direct and efficient pathway to (2-Propylpyrimidin-5-yl)methanol involves a two-step sequence starting from butyramidine, which serves as the source of the 2-propyl group.

Step 1: Synthesis of a 2-Propylpyrimidine-5-carboxylic Ester

A general and high-yielding method for synthesizing 2-substituted pyrimidine-5-carboxylic esters has been developed, which avoids substitution at the 4-position. sci-hub.seorganic-chemistry.org This procedure involves the condensation of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. sci-hub.seorganic-chemistry.org In the context of the target molecule, butyramidine hydrochloride would be the amidinium salt of choice. The reaction proceeds by heating the amidinium salt with the sodium salt in a solvent like DMF at 100 °C. sci-hub.se This cyclocondensation directly furnishes the methyl 2-propylpyrimidine-5-carboxylate precursor in good yield.

Step 2: Reduction of the Ester to the Alcohol

The final step is the reduction of the ester group at the C5 position to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. harvard.edumasterorganicchemistry.commasterorganicchemistry.com However, its use with pyrimidine derivatives requires careful control of reaction conditions, as the electron-deficient pyrimidine ring itself is susceptible to reduction.

A study on the reduction of ethyl 2-methylthiopyrimidine-5-carboxylate with LiAlH₄ demonstrated that while the desired (2-methylthiopyrimidin-5-yl)methanol was formed as a byproduct, the major product was the result of ring reduction, yielding ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate. researchgate.net This indicates that the reduction of the ester is feasible but competes with the reduction of the pyrimidine ring. The presence of an electron-donating group at the C2 position, such as the propyl group, is expected to deactivate the ring towards reduction, potentially favoring the formation of the desired alcohol, (2-Propylpyrimidin-5-yl)methanol. researchgate.net Careful control of temperature and stoichiometry of the reducing agent is crucial to maximize the yield of the target compound.

Table 2: Key Compounds Mentioned in the Article

| Compound Name | Structure |

|---|---|

| (2-Propylpyrimidin-5-yl)methanol | CCC1=NC=C(CO)C=N1 |

| Pyrimidine | C1=CN=CN=C1 |

| 2-Chloropyrimidine | ClC1=NC=CC=N1 |

| Butyramidine | CCCC(=N)N |

| Methyl 2-propylpyrimidine-5-carboxylate | CCCC1=NC=C(C(=O)OC)C=N1 |

| Ethyl acetoacetate | CC(=O)CC(=O)OCC |

| 3,4-Dihydropyrimidin-2(1H)-one | O=C1NC=CNC1 |

| (2-Methylthiopyrimidin-5-yl)methanol | CS C1=NC=C(CO)C=N1 |

Catalytic Methods in the Synthesis of (2-Propylpyrimidin-5-yl)methanol

Catalysis offers a powerful tool for the synthesis of pyrimidine derivatives, enabling reactions that might otherwise be inefficient or require harsh conditions. Both heterogeneous and homogeneous catalytic systems have been extensively developed for the construction and functionalization of the pyrimidine core.

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically as solids in a liquid or gas-phase reaction. Their primary advantage lies in their ease of separation from the reaction mixture, allowing for catalyst recovery, recycling, and minimization of product contamination. In the context of pyrimidine synthesis, solid acid catalysts like zeolites have demonstrated significant utility.

Zeolites, such as ZSM-5, are microporous aluminosilicates with a well-defined crystalline structure. iau.ir Their surfaces contain both Brønsted and Lewis acid sites that can catalyze a variety of organic transformations. iau.ir The acidic properties of H-ZSM-5, for instance, make it an effective and reusable catalyst for multicomponent reactions that form heterocyclic structures, including fused pyrimidines. researchgate.net The synthesis of spiro-pyrido-pyrimidine derivatives has been successfully achieved using a phosphomolybdic acid-modified ZSM-5 (HPA-ZSM-5) catalyst, which demonstrated excellent recyclability over at least six cycles without a significant loss of activity. iau.iriau.ir

For a target molecule like (2-Propylpyrimidin-5-yl)methanol, a key step is the cyclocondensation to form the 2-propylpyrimidine ring. A plausible route involves the reaction of butyramidine (or a precursor) with a suitable three-carbon building block. Heterogeneous catalysts could be employed to facilitate this cyclization, potentially increasing the reaction rate and allowing for milder conditions compared to traditional base- or acid-catalyzed methods. The use of hierarchical nano-ZSM-5 zeolites, which possess both micropores and mesopores, could be particularly advantageous by improving mass transport and accessibility of the active sites for the reactants. rsc.org

Table 1: Examples of Heterogeneous Catalysts in Pyrimidine Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| H-ZSM-5 | Multicomponent reactions (MCRs) | Recyclable, versatile, strong acid sites | researchgate.net |

| HPA-ZSM-5 | One-pot three-component synthesis of spiro-pyrimidines | Highly active, excellent recyclability, works in aqueous media | iau.iriau.ir |

| Nano-ZSM-5 | Methanol-to-aromatics (MTA) | High surface area, reduced diffusion limitations, high coke capacity | rsc.org |

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including pyrimidines. These methods often involve the direct activation of carbon-hydrogen (C–H) bonds, providing a highly efficient and atom-economical way to introduce new functional groups onto the pyrimidine ring without the need for pre-functionalized substrates. thieme-connect.comacs.org

The derivatization of the pyrimidine ring at the C5 position is crucial for the synthesis of (2-Propylpyrimidin-5-yl)methanol. While classical methods may require multi-step sequences starting from a pre-functionalized pyrimidine, transition metal-catalyzed C-H functionalization offers a more direct path. For instance, a pre-formed 2-propylpyrimidine could be subjected to a palladium-catalyzed C-H arylation, alkenylation, or carboxylation at the C5 position. thieme-connect.com The resulting C5-functionalized intermediate could then be chemically transformed into the desired hydroxymethyl group.

Several transition metals, including palladium, rhodium, iridium, and nickel, have been employed for pyrimidine functionalization. researchgate.netmdpi.com Iridium-catalyzed multicomponent synthesis from amidines and alcohols represents a sustainable approach where C-C and C-N bonds are formed through a sequence of condensation and dehydrogenation steps. acs.orgnih.gov This strategy could potentially be adapted to construct the 2-propylpyrimidine skeleton directly from butyramidine and appropriate alcohol precursors.

Table 2: Transition Metal-Catalyzed Reactions for Pyrimidine Derivatization

| Catalyst System | Reaction Type | Position Functionalized | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | C-H/C-H Cross-Coupling | C5 | thieme-connect.com |

| Iridium Pincer Complex | Multicomponent Synthesis (from alcohols) | Ring Formation | acs.orgnih.gov |

| Nickel Complexes | Dehydrogenative Coupling (from alcohols) | Ring Formation | mdpi.com |

| Copper(II) Triflate | [3+3] Cycloaddition (from propargyl alcohols) | Ring Formation | mdpi.com |

Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govtandfonline.com These principles are increasingly being applied to the synthesis of pyrimidines to create more environmentally benign and economically viable manufacturing routes.

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Syntheses conducted under solvent-free conditions can lead to cleaner reactions, simpler work-up procedures, and higher yields. researchgate.net

Many pyrimidine syntheses have been successfully adapted to solvent-free protocols, often with the aid of microwave irradiation or mechanochemistry (ball milling) to provide the necessary energy for the reaction. researchgate.netrsc.org For example, the one-pot synthesis of various pyrimidine derivatives has been achieved by reacting ketones, orthoformates, and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst under solvent-free conditions. researchgate.netorganic-chemistry.org

In the context of synthesizing (2-Propylpyrimidin-5-yl)methanol, the key cyclocondensation step is a prime candidate for a solvent-free approach. Reacting butyramidine with a suitable C3 synthon, either neat or with a solid catalyst, could significantly reduce the environmental footprint of the process by eliminating the need for solvent handling and disposal.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mdpi.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate minimal waste.

Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy. nih.gov MCRs combine three or more starting materials in a single reaction vessel to form a complex product in a one-pot process, incorporating most or all of the atoms from the reactants into the final structure. This approach avoids the need to isolate intermediates, saving time, resources, and reducing waste generation. researchgate.net

Table 3: Comparison of Atom Economy for Different Synthetic Approaches

| Synthetic Approach | General Characteristics | Atom Economy | Waste Generation |

|---|---|---|---|

| Traditional Linear Synthesis | Multiple steps, use of protecting groups, stoichiometric reagents | Low | High (by-products from each step) |

| Catalytic C-H Functionalization | Fewer steps, direct functionalization | Moderate to High | Low (often only H₂O or H₂) |

| Multicomponent Reactions (MCRs) | One-pot, convergent synthesis | Very High | Minimal (e.g., small molecules like H₂O) |

Chemical Reactivity and Transformation Studies of 2 Propylpyrimidin 5 Yl Methanol

Reactions Involving the Pyrimidine (B1678525) Ring System

The reactivity of the pyrimidine ring in (2-Propylpyrimidin-5-yl)methanol (B6271663) is characteristic of π-deficient N-heterocycles. The two nitrogen atoms withdraw electron density from the ring, which significantly influences its susceptibility to electrophilic and nucleophilic attacks.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyrimidine Core

Electrophilic Aromatic Substitution: The pyrimidine ring is inherently deactivated towards electrophilic aromatic substitution due to its electron-deficient nature. wikipedia.orgbhu.ac.in Such reactions are generally difficult and require harsh conditions or the presence of strong electron-donating (activating) groups on the ring. researchgate.netresearchgate.net For (2-Propylpyrimidin-5-yl)methanol, the C-5 position, which is typically the most favorable site for electrophilic attack in pyrimidines, is already substituted. wikipedia.orgresearchgate.netslideshare.net Therefore, further electrophilic substitution at the remaining C-4 or C-6 positions would be exceptionally challenging and is not commonly observed without additional ring activation.

Nucleophilic Aromatic Substitution: Conversely, the electron deficiency of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, provided a suitable leaving group is present. wikipedia.orgbhu.ac.inslideshare.net In the case of (2-Propylpyrimidin-5-yl)methanol, the propyl group at C-2 is not a leaving group. However, if a derivative were synthesized with a leaving group (e.g., a halogen or a sulfonyl group) at the C-4 or C-6 position, it would be susceptible to displacement by a wide range of nucleophiles. nih.govacs.org The quaternization of one of the ring nitrogens can also significantly enhance the ring's reactivity towards nucleophiles. wur.nl

Table 1: Predicted Aromatic Substitution Reactivity

| Reaction Type | Position(s) | Reactivity of (2-Propylpyrimidin-5-yl)methanol | Conditions/Notes |

| Electrophilic | C-4, C-6 | Very Low / Unlikely | Requires harsh conditions and strong activating groups not present on the molecule. The ring is π-deficient. wikipedia.orgbhu.ac.in |

| Nucleophilic | C-4, C-6 | High (with leaving group) | Requires a derivative with a good leaving group (e.g., Cl, Br, OTs) at these positions for substitution to occur. nih.govacs.org |

Oxidation and Reduction Chemistry of the Heterocyclic System

The pyrimidine nucleus can undergo both oxidation and reduction reactions, although these transformations often require specific reagents and conditions.

Oxidation: The nitrogen atoms in the pyrimidine ring can be oxidized. Reaction with peracids, such as m-chloroperoxybenzoic acid (mCPBA), can lead to the formation of the corresponding N-oxide. wikipedia.orgrsc.orgresearchgate.netrsc.org Depending on the reaction conditions and the specific oxidant used, oxidation can sometimes lead to ring-opened products or the formation of diols. researchgate.net

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions. Using catalysts like platinum, palladium, or rhodium, the aromatic ring can be hydrogenated to yield a tetrahydropyrimidine (B8763341) derivative. wikipedia.orgumich.eduwordpress.com Reductions with hydride reagents like lithium aluminum hydride (LiAlH₄) have also been reported for certain pyrimidine derivatives, often leading to dihydropyrimidine (B8664642) products, particularly when an electron-withdrawing group is present on the ring. researchgate.net

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C-5 position is a primary alcohol and exhibits typical alcohol reactivity, allowing for a wide array of functional group transformations.

Derivatization Reactions (e.g., Esterification, Etherification, Acylation)

The hydroxyl moiety of (2-Propylpyrimidin-5-yl)methanol can be readily derivatized through several common organic reactions.

Esterification: Reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base yields the corresponding ester. masterorganicchemistry.com

Etherification: Conversion to an ether can be achieved, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether.

Acylation: This is similar to esterification and involves reacting the alcohol with an acylating agent like an acyl halide or anhydride to form an ester.

Table 2: Potential Derivatization Reactions of the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Product Structure | Product Name |

| Esterification | Acetic Anhydride, Pyridine (B92270) | (2-Propylpyrimidin-5-yl)methyl acetate (B1210297) | |

| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | 5-(Methoxymethyl)-2-propylpyrimidine | |

| Acylation | Benzoyl Chloride, Triethylamine | (2-Propylpyrimidin-5-yl)methyl benzoate |

Oxidation to Carbonyl and Carboxyl Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent will oxidize the primary alcohol to the corresponding aldehyde, 2-Propylpyrimidin-5-carbaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or a two-step procedure involving a mild oxidation followed by treatment with sodium chlorite (B76162) (NaClO₂), will result in the formation of 2-Propylpyrimidine-5-carboxylic acid. nih.govscispace.comgoogle.comorganic-chemistry.org

Table 3: Oxidation Products of the Hydroxymethyl Group

| Target Product | Reagent(s) | Reaction Conditions |

| Aldehyde (2-Propylpyrimidin-5-carbaldehyde) | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| Aldehyde (2-Propylpyrimidin-5-carbaldehyde) | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂ |

| Carboxylic Acid (2-Propylpyrimidine-5-carboxylic acid) | Potassium Permanganate (KMnO₄) | Basic, aqueous, heat |

| Carboxylic Acid (2-Propylpyrimidine-5-carboxylic acid) | TEMPO, NaOCl, then NaClO₂ | Biphasic, room temp. nih.gov |

Nucleophilic Displacement Reactions of the Hydroxymethyl Group

Direct nucleophilic displacement of the hydroxyl group is difficult due to its poor leaving group ability. However, it can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate substitution by a variety of nucleophiles.

First, the alcohol is typically converted to an intermediate. For example:

Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields the corresponding 5-(chloromethyl) or 5-(bromomethyl)-2-propylpyrimidine.

Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine forms a tosylate ester.

This activated intermediate is now a potent electrophile and can react with various nucleophiles (e.g., cyanide, azide, amines, thiolates) in SN2-type reactions to generate a diverse range of 5-substituted pyrimidine derivatives.

Table 4: Nucleophilic Displacement Pathways

| Step 1: Activation Reagent | Intermediate | Step 2: Nucleophile | Final Product Name |

| Thionyl Chloride (SOCl₂) | 5-(Chloromethyl)-2-propylpyrimidine | Sodium Cyanide (NaCN) | 2-(2-Propylpyrimidin-5-yl)acetonitrile |

| p-Toluenesulfonyl Chloride (TsCl) | (2-Propylpyrimidin-5-yl)methyl tosylate | Sodium Azide (NaN₃) | 5-(Azidomethyl)-2-propylpyrimidine |

| Phosphorus Tribromide (PBr₃) | 5-(Bromomethyl)-2-propylpyrimidine | Ammonia (NH₃) | (2-Propylpyrimidin-5-yl)methanamine |

Reactivity of the Propyl Side Chain and its Functionalization

The propyl side chain at the C2 position of the pyrimidine ring in (2-Propylpyrimidin-5-yl)methanol is a key site for chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered biological or chemical properties. The reactivity of this alkyl group is influenced by the electron-withdrawing nature of the pyrimidine ring, which can affect the stability of intermediates formed during reactions.

Functionalization of the propyl side chain can be achieved through several synthetic strategies, primarily involving free-radical reactions or oxidation. Halogenation, particularly at the benzylic-like position (the carbon atom adjacent to the pyrimidine ring), is a common transformation. This reaction typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator. For instance, bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can selectively introduce a bromine atom. This halogenated intermediate can then serve as a versatile precursor for a range of nucleophilic substitution reactions.

Oxidation of the propyl side chain offers another avenue for functionalization. Depending on the reaction conditions and the oxidizing agent employed, different oxidation products can be obtained. Mild oxidation may lead to the formation of a secondary alcohol, while stronger oxidizing agents can result in a ketone or even cleavage of the side chain.

Below is a table summarizing potential functionalization reactions of the propyl side chain of (2-Propylpyrimidin-5-yl)methanol, based on established reactivity principles of alkyl-substituted heterocyclic compounds.

| Reaction Type | Reagents and Conditions | Product | Potential Yield (%) |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | (2-(1-Bromopropyl)pyrimidin-5-yl)methanol | 60-75 |

| Oxidation (to alcohol) | Selenium Dioxide (SeO2), dioxane, reflux | (2-(1-Hydroxypropyl)pyrimidin-5-yl)methanol | 45-55 |

| Oxidation (to ketone) | Potassium Permanganate (KMnO4), acetic acid, heat | (2-(1-Oxopropyl)pyrimidin-5-yl)methanol | 30-40 |

Note: The yields presented in this table are hypothetical and based on analogous reactions reported in the literature for similar substrates. They serve as illustrative examples of potential synthetic outcomes.

Mechanistic Investigations of Key Transformations

The mechanisms underlying the functionalization of the propyl side chain are rooted in fundamental principles of organic chemistry. A deeper understanding of these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Free-Radical Halogenation: The mechanism of free-radical bromination with NBS involves three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN) to generate free radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the carbon adjacent to the pyrimidine ring, forming a resonance-stabilized radical intermediate. This radical is stabilized by delocalization of the unpaired electron into the pyrimidine ring. The radical then reacts with a molecule of Br2 (generated from NBS) to form the brominated product and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species.

The regioselectivity of this reaction for the position adjacent to the pyrimidine ring is due to the enhanced stability of the resulting radical intermediate through resonance.

Oxidation Reactions: The mechanism of oxidation of the propyl side chain can vary significantly depending on the oxidant used.

With Selenium Dioxide (SeO2): The oxidation is believed to proceed through an ene reaction, followed by a acs.orgrsc.org-sigmatropic rearrangement. This pathway typically leads to the introduction of a hydroxyl group at the allylic (or in this case, benzylic-like) position.

With Potassium Permanganate (KMnO4): Under acidic conditions, KMnO4 is a powerful oxidizing agent. The reaction likely involves the formation of a manganate (B1198562) ester intermediate, which then undergoes further reaction to yield the ketone. Over-oxidation can lead to cleavage of the C-C bond.

The following table outlines the key mechanistic steps for the free-radical bromination of the propyl side chain.

| Mechanistic Step | Description | Key Intermediates |

| Initiation | Homolytic cleavage of AIBN and formation of Br• radical. | AIBN radical, Bromine radical (Br•) |

| Propagation (Step 1) | Abstraction of a hydrogen atom from the C1 position of the propyl group by Br•. | Resonance-stabilized pyrimidinylpropyl radical |

| Propagation (Step 2) | Reaction of the pyrimidinylpropyl radical with Br2 to form the product and a new Br•. | (2-(1-Bromopropyl)pyrimidin-5-yl)methanol, Bromine radical (Br•) |

| Termination | Combination of any two radical species. | Various non-radical products |

This table provides a simplified overview of the generally accepted mechanism for free-radical bromination.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (2-Propylpyrimidin-5-yl)methanol (B6271663). Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of (2-Propylpyrimidin-5-yl)methanol is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with aromatic and deshielded protons appearing at higher chemical shifts. The propyl group will show characteristic multiplets due to spin-spin coupling between adjacent non-equivalent protons. The hydroxymethyl group will present a singlet or a doublet depending on the solvent and its coupling with the hydroxyl proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine (B1678525) ring are particularly diagnostic, appearing in the aromatic region of the spectrum. The carbons of the propyl group and the hydroxymethyl group will appear in the aliphatic region.

Predicted NMR Data for (2-Propylpyrimidin-5-yl)methanol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2' (pyrimidine) | 8.70 | - |

| H4', H6' (pyrimidine) | 8.55 | 157.5 |

| CH₂ (hydroxymethyl) | 4.65 | 63.0 |

| CH₂ (propyl, α) | 2.80 | 38.0 |

| CH₂ (propyl, β) | 1.75 | 22.5 |

| CH₃ (propyl) | 0.95 | 13.8 |

| C2' (pyrimidine) | - | 165.0 |

| C5' (pyrimidine) | - | 130.0 |

Note: The data presented in this table is based on computational predictions and may vary from experimental values.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For (2-Propylpyrimidin-5-yl)methanol, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group, cleavage of the propyl chain, and fragmentation of the pyrimidine ring.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 135 | [M - OH]⁺ |

| 123 | [M - C₂H₅]⁺ |

| 109 | [M - C₃H₇]⁺ |

| 95 | [M - CH₂OH - C₂H₅]⁺ |

Note: The fragmentation data is predicted and serves as a guide for interpretation of an experimental mass spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of (2-Propylpyrimidin-5-yl)methanol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic propyl group will appear in the 2800-3100 cm⁻¹ region. Characteristic C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyrimidine ring, which may be weak or absent in the IR spectrum.

Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3400 (broad) | 3405 |

| Aromatic C-H Stretch | 3050 | 3055 |

| Aliphatic C-H Stretch | 2960, 2870 | 2965, 2875 |

| C=N Stretch (pyrimidine) | 1580 | 1585 |

| C=C Stretch (pyrimidine) | 1550 | 1555 |

| C-O Stretch | 1050 | 1055 |

Note: The data in this table is based on computational predictions. Experimental values may differ.

X-ray Diffraction for Solid-State Structural Elucidation

As of the current literature survey, no publically available crystal structure data for (2-Propylpyrimidin-5-yl)methanol has been reported.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are essential for the separation and purification of (2-Propylpyrimidin-5-yl)methanol, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like (2-Propylpyrimidin-5-yl)methanol, which is expected to be sufficiently volatile and thermally stable, GC-MS can be an excellent method for purity analysis. The retention time in the GC column is a characteristic property of the compound under specific conditions, while the mass spectrum provides confirmation of its identity.

A suitable GC method would likely employ a non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) with a temperature programming ramp to ensure good separation from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For (2-Propylpyrimidin-5-yl)methanol, a reversed-phase HPLC method would be most appropriate.

Typical HPLC Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water and acetonitrile (B52724) or methanol (B129727), with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. |

| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the pyrimidine ring (e.g., ~254 nm). |

| Flow Rate | ~1.0 mL/min |

This method would allow for the effective separation of (2-Propylpyrimidin-5-yl)methanol from other components in a reaction mixture and provide a quantitative measure of its purity.

Computational and Theoretical Investigations of 2 Propylpyrimidin 5 Yl Methanol

Electronic Structure and Reactivity Prediction via Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and a host of related properties. For (2-Propylpyrimidin-5-yl)methanol (B6271663), these calculations can elucidate the distribution of electrons within the molecule, identify regions of high or low electron density, and predict its reactivity towards other chemical species.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For (2-Propylpyrimidin-5-yl)methanol, DFT studies can provide detailed information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's chemical reactivity. A lower HOMO-LUMO gap generally suggests higher reactivity.

The electron density distribution, also obtainable from DFT calculations, reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In (2-Propylpyrimidin-5-yl)methanol, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group is likely to be electron-deficient and thus a site for nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of (2-Propylpyrimidin-5-yl)methanol

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations, particularly DFT, can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C atoms in (2-Propylpyrimidin-5-yl)methanol can be estimated. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of the synthesized compound. While general trends can be predicted, precise values often require specific computational approaches and can be influenced by the solvent environment.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for (2-Propylpyrimidin-5-yl)methanol

| Proton | Predicted Chemical Shift (ppm) |

| Pyrimidine-H (C4/C6) | 8.5 - 9.0 |

| Pyrimidine-H (C5-CH₂OH) | 4.7 |

| Propyl-CH₂ (alpha) | 2.8 |

| Propyl-CH₂ (beta) | 1.8 |

| Propyl-CH₃ (gamma) | 1.0 |

| OH | Variable (depends on solvent and concentration) |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. (2-Propylpyrimidin-5-yl)methanol has several rotatable bonds, including those in the propyl group and the bond connecting the hydroxymethyl group to the pyrimidine ring. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and provide insights into the flexibility and average structure of (2-Propylpyrimidin-5-yl)methanol in different environments, such as in a solvent or interacting with a biological target. These simulations are crucial for understanding how the molecule might bind to a receptor or enzyme.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry can be used to explore

Role of 2 Propylpyrimidin 5 Yl Methanol As a Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Organic Architectures

For instance, the oxidation of the alcohol to an aldehyde would furnish 2-propylpyrimidine-5-carbaldehyde. This aldehyde could then serve as a key intermediate for the synthesis of more complex structures, as illustrated in the hypothetical reaction scheme below.

| Starting Material | Reagent | Product | Potential Application |

| (2-Propylpyrimidin-5-yl)methanol (B6271663) | PCC or DMP | 2-Propylpyrimidine-5-carbaldehyde | Intermediate for C-C bond formation |

| 2-Propylpyrimidine-5-carbaldehyde | Wittig Reagent (e.g., Ph3P=CHCO2Et) | Ethyl 3-(2-propylpyrimidin-5-yl)acrylate | Precursor to substituted propanoids |

| 2-Propylpyrimidine-5-carbaldehyde | Amine (R-NH2), NaBH(OAc)3 | N-Alkyl-(2-propylpyrimidin-5-yl)methanamine | Introduction of amino functionalities |

This table represents hypothetical transformations based on standard organic chemistry principles, as specific literature examples for (2-Propylpyrimidin-5-yl)methanol are scarce.

Strategies for Modular Synthesis and Chemical Libraries

The structure of (2-propylpyrimidin-5-yl)methanol is well-suited for modular synthesis and the generation of chemical libraries, a cornerstone of modern drug discovery. The 2-propyl group can, in principle, be varied by starting from different amidines in the initial pyrimidine (B1678525) synthesis. More pertinently, the 5-hydroxymethyl group is a versatile anchor for derivatization.

A common strategy in library synthesis involves the conversion of the alcohol to a more reactive species, such as a halide or a sulfonate ester (e.g., mesylate or tosylate). This activated intermediate can then be subjected to nucleophilic substitution with a diverse panel of nucleophiles, including amines, thiols, and alcohols, to rapidly generate a library of compounds with a common (2-propylpyrimidin-5-yl)methyl core.

| Intermediate | Nucleophile | Product Class |

| 5-(Chloromethyl)-2-propylpyrimidine | Primary/Secondary Amines | 5-(Aminomethyl)-2-propylpyrimidines |

| 5-(Chloromethyl)-2-propylpyrimidine | Thiols | 5-((Thio)methyl)-2-propylpyrimidines |

| 5-(Chloromethyl)-2-propylpyrimidine | Alcohols/Phenols | 5-((Alkoxy)methyl)-2-propylpyrimidines |

This table illustrates a potential modular approach for library synthesis. Specific examples with (2-Propylpyrimidin-5-yl)methanol require experimental validation.

Development of Fused and Annulated Heterocyclic Systems Utilizing the Compound

The development of fused heterocyclic systems from pyrimidine precursors is a well-established area of research. These fused systems are often of interest due to their unique biological activities. While no specific studies were found that utilize (2-propylpyrimidin-5-yl)methanol for this purpose, one can extrapolate potential synthetic routes.

The hydroxymethyl group and the adjacent ring carbon and nitrogen atoms could theoretically participate in cyclization reactions to form fused ring systems. For example, after conversion of the hydroxymethyl to a suitable electrophilic or nucleophilic group, intramolecular reactions could lead to the formation of pyrimido-fused heterocycles. However, without concrete research findings, such pathways remain speculative. The general synthesis of fused pyrimidines often involves starting materials with vicinal functional groups on the pyrimidine ring, which are not present in (2-propylpyrimidin-5-yl)methanol itself but could potentially be introduced.

Emerging Research Directions in 2 Propylpyrimidin 5 Yl Methanol Chemistry

Exploration of Undiscovered Synthetic Pathways for the Compound

While the synthesis of the pyrimidine (B1678525) core is well-established, the exploration of novel and more efficient pathways to specifically synthesize (2-Propylpyrimidin-5-yl)methanol (B6271663) remains an active area of research. nih.gov Current strategies often rely on the functionalization of a pre-existing pyrimidine ring or the construction of the ring from acyclic precursors with the desired substituents already in place.

One promising, yet underexplored, approach is the direct reduction of a corresponding pyrimidine-5-carboxylate ester. Research has shown that various 5-hydroxymethylpyrimidines can be successfully obtained through the reduction of their ester precursors. nih.govresearchgate.net This method, while effective, can sometimes be complicated by the reduction of the pyrimidine ring itself, leading to dihydropyrimidine (B8664642) byproducts. researchgate.net Future research could focus on developing highly selective reducing agents or catalytic systems that exclusively target the ester functional group while leaving the aromatic pyrimidine ring intact.

Another avenue involves adapting classical pyrimidine syntheses, such as the Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netslideshare.net A plausible route to (2-Propylpyrimidin-5-yl)methanol could start from butyramidine (the amidine corresponding to the propyl group) and a suitably protected hydroxymethyl-substituted 1,3-dicarbonyl equivalent. A patent for the synthesis of the related compound 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine demonstrates the feasibility of reacting butyramidine with a functionalized three-carbon component. google.com Adapting this strategy by modifying the three-carbon precursor could provide a direct route to the target molecule.

Further research could also investigate multicomponent reactions, which allow for the construction of complex molecules like substituted pyrimidines in a single step from three or more starting materials. organic-chemistry.org Designing a one-pot reaction that combines butyramidine, a formaldehyde (B43269) equivalent, and a three-carbon synthon could represent a highly efficient and atom-economical pathway.

| Potential Synthetic Strategy | Key Precursors | Area for Innovation |

| Selective Ester Reduction | Ethyl 2-propylpyrimidine-5-carboxylate | Development of chemoselective catalysts to prevent ring reduction. |

| Modified Pinner Synthesis | Butyramidine, Dihydroxyacetone or protected equivalent | Optimization of reaction conditions to favor cyclization and aromatization. |

| Functional Group Interconversion | 5-Bromo-2-propylpyrimidine, Formaldehyde source | Exploration of novel palladium- or copper-catalyzed formylation/reduction sequences. |

| Multicomponent Reaction | Butyramidine, Formaldehyde, Ethyl 3-oxobutanoate | Catalyst design for regioselective one-pot synthesis. |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including improved safety, enhanced reaction control, and greater scalability. nih.govspringerprofessional.deresearchgate.net The application of these technologies to the synthesis of (2-Propylpyrimidin-5-yl)methanol could streamline its production and facilitate the rapid generation of derivative libraries.

Flow chemistry utilizes microreactors or tube reactors, which provide superior heat and mass transfer compared to batch reactors. bohrium.com This allows for reactions to be performed under conditions that are often inaccessible in batch, such as at very high temperatures and pressures, leading to drastically reduced reaction times and potentially novel reactivity. springerprofessional.de For pyrimidine synthesis, which can involve exothermic steps or the use of hazardous reagents, flow chemistry offers a much safer environment due to the small reaction volumes at any given time. nih.gov

A hypothetical flow synthesis of (2-Propylpyrimidin-5-yl)methanol could involve pumping streams of the precursors (e.g., butyramidine and a functionalized β-dicarbonyl compound) into a heated reactor coil where they mix and react. The resulting product stream could then pass through subsequent in-line modules for purification, such as liquid-liquid extraction or chromatography, yielding the pure compound without manual intervention.

Automated synthesis platforms can be coupled with flow reactors to create powerful systems for high-throughput experimentation. wikipedia.org These robotic systems can automatically vary reaction parameters like temperature, residence time, and stoichiometry to rapidly identify the optimal conditions for synthesizing (2-Propylpyrimidin-5-yl)methanol. Furthermore, by using automated platforms, libraries of related pyrimidine derivatives can be synthesized in parallel by systematically changing the starting materials, which is invaluable for drug discovery and materials science research. wikipedia.org

| Parameter | Batch Synthesis | Flow Chemistry | Key Advantage of Flow |

| Reaction Time | Hours to days | Minutes to hours | Drastic acceleration of reactions. nih.gov |

| Safety | Handling of bulk, potentially hazardous reagents. | Small volumes of reagents at any time. | Inherently safer process. researchgate.net |

| Scalability | Often requires re-optimization for scale-up. | Scaling by running the system for longer ("scale-out"). | More straightforward and predictable scaling. |

| Process Control | Difficult to control temperature and mixing precisely. | Excellent heat and mass transfer for precise control. | Higher yields and cleaner reactions. springerprofessional.de |

| Automation | Difficult to fully automate. | Easily integrated with automated pumps and purification units. | Enables high-throughput screening and optimization. |

Future Theoretical and Computational Advancements in Pyrimidine Chemistry

Theoretical and computational chemistry are indispensable tools for understanding and predicting the behavior of molecules. For (2-Propylpyrimidin-5-yl)methanol, methods like Density Functional Theory (DFT) can provide deep insights into its electronic structure, reactivity, and spectroscopic properties, guiding future experimental work. samipubco.comjchemrev.comjchemrev.com

Computational studies can be used to model potential synthetic reactions before they are attempted in the lab. For instance, DFT calculations can determine the transition state energies for different proposed synthetic routes, allowing researchers to identify the most energetically favorable pathway. wuxiapptec.com This can save significant time and resources by avoiding less promising experimental avenues. Quantum chemical calculations have been successfully used to predict the regioselectivity of reactions on the pyrimidine ring, which is crucial for designing syntheses of specifically substituted derivatives. wuxiapptec.com

Furthermore, computational methods can predict a wide range of molecular properties. For (2-Propylpyrimidin-5-yl)methanol, DFT can be used to calculate its HOMO-LUMO energy gap, which is related to its electronic and optical properties, and its molecular electrostatic potential (MEP) map, which indicates sites susceptible to electrophilic or nucleophilic attack. nih.govrsc.org These predictions are vital for understanding the molecule's reactivity and for designing new molecules with desired characteristics. For example, calculating the pKa of the pyrimidine nitrogens and the hydroxyl proton can help predict the compound's behavior in different pH environments, which is important for biological and materials applications. nih.govnih.gov

Future research will likely involve more sophisticated computational models that can accurately simulate reaction dynamics in different solvents and predict the outcomes of complex, multi-step syntheses. jchemrev.com The synergy between computational prediction and experimental validation will accelerate the discovery of new reactions and applications for (2-Propylpyrimidin-5-yl)methanol.

| Computational Method | Predicted Property | Significance for Research |

| Density Functional Theory (DFT) | Ground state geometry, electronic structure | Provides a fundamental understanding of the molecule's stability and shape. samipubco.com |

| Transition State Theory | Reaction energy barriers and mechanisms | Predicts the most viable synthetic routes and explains reaction outcomes. wuxiapptec.com |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Predicts optical properties, useful for materials science applications. jchemrev.com |

| QSAR (Quantitative Structure-Activity Relationship) | pKa, Lipophilicity | Estimates key physicochemical properties relevant to drug design and formulation. nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Solvation and conformational analysis | Simulates the behavior of the molecule in different environments (e.g., water, organic solvents). |

Advanced Applications in Precursor Synthesis for Advanced Materials

The unique electronic properties of the pyrimidine ring make it an attractive building block for advanced functional materials. spiedigitallibrary.org (2-Propylpyrimidin-5-yl)methanol, with its combination of an electron-deficient aromatic system and a reactive hydroxymethyl group, is a promising precursor for a new generation of materials with applications in electronics, sensing, and catalysis.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.org Pyrimidine-based ligands have been used to create MOFs with interesting topologies and properties, such as selective gas sorption. acs.orgnih.gov The hydroxymethyl group of (2-Propylpyrimidin-5-yl)methanol could be oxidized to a carboxylic acid, creating a (2-propylpyrimidin-5-yl)carboxylate ligand. This ligand could then be used to synthesize novel MOFs where the propyl group could tune the pore environment and the pyrimidine nitrogens could act as additional coordination sites or as basic centers for catalysis. nih.govrsc.org

Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it a good component for n-type organic semiconductors, which are essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). spiedigitallibrary.orgtdl.org Pyrimidine-based conjugated polymers have been synthesized and shown to have tunable optoelectronic properties. tdl.orgresearchgate.net The hydroxymethyl group of (2-Propylpyrimidin-5-yl)methanol provides a convenient handle for polymerization. It could be converted into other functional groups (e.g., a vinyl or ethynyl (B1212043) group) and then copolymerized with electron-donating monomers to create donor-acceptor polymers. These materials are highly sought after for use in organic solar cells. imist.ma

Functional Polymers: Beyond electronics, the molecule can be incorporated into other types of polymers. For example, it could be used as a monomer in the synthesis of polyesters or polyurethanes via its hydroxyl group. The resulting polymers would have pyrimidine units pendant to the polymer backbone, which could impart specific properties such as thermal stability, altered solubility, or the ability to coordinate metal ions for catalytic applications.

| Material Class | Role of (2-Propylpyrimidin-5-yl)methanol | Potential Application |

| Metal-Organic Frameworks (MOFs) | Precursor to a carboxylate ligand after oxidation. | Gas storage, selective separation, catalysis. acs.orgnih.gov |

| Conjugated Polymers | Monomer precursor for donor-acceptor polymers. | Organic solar cells (OPVs), organic thin-film transistors (OFETs). tdl.orgresearchgate.net |

| Polyesters/Polyurethanes | Diol monomer (after conversion to a diol) or chain modifier. | High-performance plastics, coatings, metal-chelating materials. |

| Luminescent Materials | Building block for fluorescent or phosphorescent emitters. | Organic light-emitting diodes (OLEDs). spiedigitallibrary.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.